molecular formula C30H35NO7 B2762798 (9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate CAS No. 1988771-96-5

(9H-Fluoren-9-yl)methyl (2-(2-(3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy)ethoxy)ethyl)carbamate

Cat. No.: B2762798
CAS No.: 1988771-96-5
M. Wt: 521.61
InChI Key: KSGLFBCFELHOPT-UHFFFAOYSA-N
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Description

The compound contains a fluorenylmethoxy group, which is often used in the synthesis of peptides. The fluorenylmethoxy group acts as a protecting group for the amine functionality during peptide synthesis .

Scientific Research Applications

Protective Group in Organic Synthesis

  • The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the chemical structure , is commonly used to protect hydroxy-groups in organic synthesis. Its removal can be achieved conveniently by using triethylamine in dry pyridine, which is a significant advantage in multi-step synthesis processes (Gioeli & Chattopadhyaya, 1982).

Crystal Structure Analysis

  • Studies on compounds like N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine and N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine provide insights into the crystal structures of fluorene derivatives. These structures are characterized by certain torsion angles and intermolecular hydrogen bonds, contributing to our understanding of the molecular conformation and interactions in such compounds (Yamada et al., 2008a), (Yamada et al., 2008b).

Applications in Polymer Chemistry

  • Fluorene derivatives are used in the synthesis of polymers with specific optical and electronic properties. For instance, the synthesis of copolymers involving fluorene and carbazole has been investigated for their potential in creating materials with high glass transition temperatures and desirable photophysical, electrochemical, and electroluminescent properties (Wong et al., 2005).

Chemical Sensing and Fluorescence

  • Fluorene-based compounds serve as efficient chemosensors and fluorescent agents. For example, a fluorene-based Schiff-base has been shown to selectively detect Cr3+ and Al3+ ions, illustrating the utility of fluorene derivatives in analytical chemistry (Tajbakhsh et al., 2018).

Reactions and Reactivity Studies

  • Research on fluorene derivatives includes exploring their reactivity in various chemical reactions. This includes studying the barriers to rotation in fluorene derivatives and their reactions with different chemical agents, providing insights into the dynamic behavior of these molecules in chemical processes (Nakamura et al., 1977), (Moriyama et al., 1989).

Photophysics and Photochemistry

  • The photophysical properties of fluorene derivatives, such as their fluorescence response and two-photon absorption characteristics, are of significant interest. These properties make them suitable for applications in fluorescence microscopy and sensing, as well as in the development of materials for light-emitting devices (Belfield et al., 2010), (Kim et al., 2009).

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO7/c1-30(2)17-26(33)28(27(34)18-30)25(32)11-13-36-15-16-37-14-12-31-29(35)38-19-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-10,24,32H,11-19H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGLFBCFELHOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=C(CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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